molecular formula C26H22N4O B10830776 (6aS,7S,10aR)-2-anilino-7-methyl-8-oxo-10a-phenyl-5,6,6a,7-tetrahydrobenzo[h]quinazoline-9-carbonitrile

(6aS,7S,10aR)-2-anilino-7-methyl-8-oxo-10a-phenyl-5,6,6a,7-tetrahydrobenzo[h]quinazoline-9-carbonitrile

Cat. No.: B10830776
M. Wt: 406.5 g/mol
InChI Key: BCWIIGSNDGENBB-VAQYAFAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IDH1 Inhibitor 2 is a small molecule inhibitor targeting the mutant form of isocitrate dehydrogenase 1 (IDH1). IDH1 is a key metabolic enzyme that catalyzes the conversion of isocitrate to alpha-ketoglutarate. Mutations in IDH1 have been observed in several tumors, including glioma, acute myeloid leukemia, and chondrosarcoma. These mutations lead to the accumulation of 2-hydroxyglutarate, which causes epigenetic dysregulation and impairs cell differentiation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IDH1 Inhibitor 2 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route often starts with commercially available starting materials, which undergo various chemical transformations such as alkylation, acylation, and cyclization. Reaction conditions may include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of IDH1 Inhibitor 2 involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for purification and characterization .

Chemical Reactions Analysis

Types of Reactions

IDH1 Inhibitor 2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of IDH1 Inhibitor 2 .

Scientific Research Applications

IDH1 Inhibitor 2 has a wide range of scientific research applications, including:

Mechanism of Action

IDH1 Inhibitor 2 exerts its effects by selectively binding to the mutant form of IDH1, thereby inhibiting its enzymatic activity. This inhibition prevents the conversion of alpha-ketoglutarate to 2-hydroxyglutarate, reducing the accumulation of this oncometabolite. The molecular targets and pathways involved include the IDH1 enzyme itself and downstream signaling pathways affected by 2-hydroxyglutarate levels .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to IDH1 Inhibitor 2 include:

Uniqueness

IDH1 Inhibitor 2 is unique in its specific targeting of the mutant form of IDH1, offering potential therapeutic benefits for cancers with this mutation. Its selectivity and potency make it a valuable tool for research and potential clinical applications .

Properties

Molecular Formula

C26H22N4O

Molecular Weight

406.5 g/mol

IUPAC Name

(6aS,7S,10aR)-2-anilino-7-methyl-8-oxo-10a-phenyl-5,6,6a,7-tetrahydrobenzo[h]quinazoline-9-carbonitrile

InChI

InChI=1S/C26H22N4O/c1-17-22-13-12-18-16-28-25(29-21-10-6-3-7-11-21)30-24(18)26(22,14-19(15-27)23(17)31)20-8-4-2-5-9-20/h2-11,14,16-17,22H,12-13H2,1H3,(H,28,29,30)/t17-,22-,26+/m0/s1

InChI Key

BCWIIGSNDGENBB-VAQYAFAPSA-N

Isomeric SMILES

C[C@H]1[C@@H]2CCC3=CN=C(N=C3[C@]2(C=C(C1=O)C#N)C4=CC=CC=C4)NC5=CC=CC=C5

Canonical SMILES

CC1C2CCC3=CN=C(N=C3C2(C=C(C1=O)C#N)C4=CC=CC=C4)NC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.